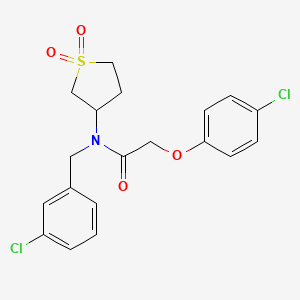

![molecular formula C20H22BrN5OS B12132345 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B12132345.png)

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[4-アミノ-5-(4-tert-ブチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-ブロモフェニル)アセトアミドは、トリアゾール環、tert-ブチルフェニル基、およびブロモフェニルアセトアミド部分を含む複雑な有機化合物です。

製造方法

合成経路と反応条件

2-{[4-アミノ-5-(4-tert-ブチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-ブロモフェニル)アセトアミドの合成は、通常、複数のステップで実施されます。

トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で環化反応させることによって合成できます。

tert-ブチルフェニル基の導入: このステップは、通常、tert-ブチルベンゼンを適切な求電子剤と反応させるフリーデル・クラフツアルキル化反応を行います。

スルファニル基の付加: スルファニル基は、チオールまたはジスルフィドを用いた求核置換反応によって導入できます。

アセトアミド部分の形成: 最後のステップでは、トリアゾール誘導体を塩基性条件下で3-ブロモフェニルアセチルクロリドでアシル化して、目的のアセトアミドを形成します。

工業的製造方法

この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、反応効率と収率を高めるために連続フロー反応器を利用して、より大規模に行われます。反応温度、圧力、溶媒の選択などの反応条件の最適化は、高純度と高収率を確保するために重要です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where tert-butylbenzene is reacted with a suitable electrophile.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or disulfides.

Formation of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with 3-bromophenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基で酸化反応を受ける可能性があり、スルホキシドまたはスルホンを形成します。

還元: 還元反応は、トリアゾール環またはブロモフェニル基を標的にすることができ、脱ハロゲン化または水素化生成物につながる可能性があります。

置換: ブロモフェニル基の臭素原子は、求核剤によって置換され、さまざまな誘導体につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) やm-クロロ過安息香酸 (m-CPBA) があります。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用できます。

主要な生成物

酸化: スルホキシドまたはスルホン。

還元: 脱ハロゲン化または水素化誘導体。

置換: さまざまな置換フェニルアセトアミド。

科学的研究応用

化学

化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして役立ちます。そのユニークな構造により、さまざまな機能化が可能になり、新素材や触媒の開発に役立ちます。

生物学

生物学的に、この化合物のトリアゾール環とスルファニル基は、潜在的な生物活性のために注目されています。トリアゾール誘導体は、抗菌および抗真菌特性で知られており、この化合物は薬物開発の候補となっています。

医学

医薬品化学では、この化合物は、抗がん剤または抗炎症剤としての可能性について研究されています。ブロモフェニル基の存在は、酵素や受容体などの特定の生物学的標的に相互作用する可能性があることを示唆しています。

産業

産業的に、この化合物は、新規ポリマーの開発や農薬または医薬品の合成の中間体として使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials or catalysts.

Biology

Biologically, the compound’s triazole ring and sulfanyl group are of interest due to their potential bioactivity. Triazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an anti-cancer or anti-inflammatory agent. The presence of the bromophenyl group suggests it might interact with specific biological targets, such as enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

作用機序

2-{[4-アミノ-5-(4-tert-ブチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-ブロモフェニル)アセトアミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的コンテキストでは、酵素または受容体に相互作用し、特定の経路を阻害または活性化することがあります。トリアゾール環は、金属イオンまたはタンパク質の活性部位に結合する可能性があり、ブロモフェニル基は、疎水性相互作用を通じて結合親和性を高める可能性があります。

類似化合物の比較

類似化合物

- 2-{[4-アミノ-5-(4-tert-ブチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-クロロフェニル)アセトアミド

- 2-{[4-アミノ-5-(4-tert-ブチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,4-ジクロロフェニル)アセトアミド

独自性

類似化合物と比較して、2-{[4-アミノ-5-(4-tert-ブチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-ブロモフェニル)アセトアミドは、臭素原子の存在により際立っており、これはその反応性と生物活性に大きな影響を与える可能性があります。tert-ブチル基も立体障害をもたらし、化合物の結合特性と安定性に影響を与える可能性があります。

この詳細な概要は、2-{[4-アミノ-5-(4-tert-ブチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-ブロモフェニル)アセトアミドの合成、反応、用途、および独自の特性を網羅しており、包括的な理解を提供します。

類似化合物との比較

Similar Compounds

- 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

- 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The tert-butyl group also adds steric bulk, potentially affecting the compound’s binding properties and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

特性

分子式 |

C20H22BrN5OS |

|---|---|

分子量 |

460.4 g/mol |

IUPAC名 |

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |

InChI |

InChI=1S/C20H22BrN5OS/c1-20(2,3)14-9-7-13(8-10-14)18-24-25-19(26(18)22)28-12-17(27)23-16-6-4-5-15(21)11-16/h4-11H,12,22H2,1-3H3,(H,23,27) |

InChIキー |

UYMMTUAYRAUHTL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B12132262.png)

![2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B12132271.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide](/img/structure/B12132273.png)

![2-amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132282.png)

![N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132290.png)

![butyl 4-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B12132296.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12132300.png)

![Benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-](/img/structure/B12132305.png)

![3-(4-tert-butylphenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12132316.png)

![methyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12132329.png)

![5-fluoro-3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B12132330.png)

![N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12132350.png)